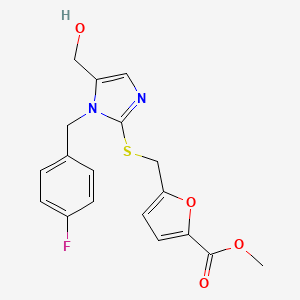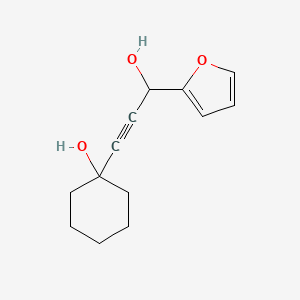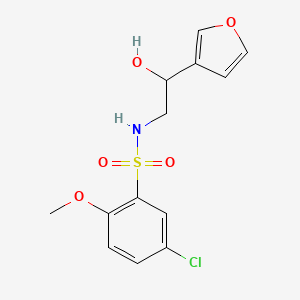![molecular formula C13H16N2O2S3 B2802361 4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 793716-06-0](/img/structure/B2802361.png)
4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one” is a complex organic molecule . It is also known by other names such as 2-Mercapto-3-(3-methoxypropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one and Benzothieno[2,3-d]pyrimidin-4(1H)-one, 2,3,5,6,7,8-hexahydro-3-(3-methoxypropyl)-2-thioxo- .
Synthesis Analysis
The synthesis of similar tricyclic compounds has been reported in the literature . An efficient, environmentally benign, transition-metal-free, tandem C–N, C–O bond formation reaction is developed for the synthesis of tricyclic compounds from easily available starting materials, including renewable levulinic acid, a keto acid . The reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature gave good to excellent yields .Scientific Research Applications
Chemical Synthesis and Reactions
- Asymmetrically substituted 5-sulfonyl-1, 3-dithiafulvenes, related to the chemical structure of interest, demonstrate various chemical behaviors, such as the ability to be replaced by hydrogen or secondary amines, and the conversion into mixtures of cis-trans-isomers when dissolved in strong acids. These reactions highlight the chemical flexibility and potential applications in synthetic chemistry (Bader, 1968).
Synthesis of Bioisosteric Compounds
- Research on hydroxy-4-methoxytricyclo compounds, which share a similar structure, involves complex synthesis processes like Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization. This indicates the potential for developing bioisosteric analogues of existing bioactive compounds (Shishov et al., 2014).
Application in Acetylcholinesterase Inhibition
- A convergent synthesis approach to compounds with a similar structure has been used to produce analogues of huperzine A, a potent acetylcholinesterase inhibitor. This showcases the therapeutic potential of these compounds in treating diseases like Alzheimer's (Kelly et al., 2000).
Formation of Heterocyclic Compounds
- Studies involving benzylsulfanyl-substituted compounds, which are structurally related, demonstrate the formation of various heterocyclic compounds through unexpected rearrangements. This suggests utility in the synthesis of novel organic compounds with potential pharmacological applications (Nedolya et al., 2013).
Synthesis of Novel Macrocylic Compounds
- Research involving tridentate, pyridine derivatives containing sulphur, which share structural elements with the compound , has led to the synthesis of novel macrocyclic compounds. These findings have implications for the development of new materials and catalytic agents (Escriche et al., 1989).
Photophysical and Analytical Studies
- The synthesis and characterization of macrocyclic azo-azomethine dyes, which bear resemblance to the compound in focus, have been explored for their solvatochromism and biological properties. This research could have implications in the field of dye chemistry and bioactive compounds (Ghasemian et al., 2015).
properties
IUPAC Name |
4-(3-methoxypropyl)-5-sulfanylidene-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S3/c1-17-6-3-5-15-11(16)9-8-4-2-7-19-12(8)20-10(9)14-13(15)18/h2-7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSMBNVOEVCLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(NC1=S)SC3=C2CCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxypropyl)-5-sulfanyl-8,10-dithia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 2-[1-(aminomethyl)cyclohexyl]acetate hydrochloride](/img/structure/B2802282.png)
![2'-amino-1-[(3-bromophenyl)methyl]-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile](/img/structure/B2802283.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N'-bis[(4-methylphenyl)methyl]propanediamide](/img/structure/B2802286.png)


![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]prop-2-enamide](/img/structure/B2802290.png)
![Cis-6-Oxo-Octahydro-Pyrrolo[3,4-C]Pyridine-2-Carboxylicacidtert-Butylester](/img/structure/B2802292.png)

![Methyl 2-amino-2-(3-propyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2802295.png)

